![molecular formula C11H18O3 B14255370 [1-(Hydroxymethyl)cyclohexyl]methyl prop-2-enoate CAS No. 168569-36-6](/img/structure/B14255370.png)
[1-(Hydroxymethyl)cyclohexyl]methyl prop-2-enoate
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
[1-(Hydroxymethyl)cyclohexyl]methyl prop-2-enoate: is an organic compound that belongs to the class of esters It is characterized by the presence of a cyclohexane ring substituted with a hydroxymethyl group and a prop-2-enoate (acrylate) group
Métodos De Preparación
Synthetic Routes and Reaction Conditions: The synthesis of [1-(Hydroxymethyl)cyclohexyl]methyl prop-2-enoate typically involves the esterification of [1-(Hydroxymethyl)cyclohexyl]methanol with acrylic acid. The reaction is usually catalyzed by an acid catalyst such as sulfuric acid or p-toluenesulfonic acid. The reaction conditions often include refluxing the reactants in an organic solvent like toluene or dichloromethane to facilitate the removal of water formed during the reaction.
Industrial Production Methods: On an industrial scale, the production of this compound may involve continuous flow processes to enhance efficiency and yield. The use of solid acid catalysts in a packed bed reactor can also be employed to minimize the need for catalyst separation and purification steps.
Análisis De Reacciones Químicas
Types of Reactions:
Oxidation: The hydroxymethyl group in [1-(Hydroxymethyl)cyclohexyl]methyl prop-2-enoate can undergo oxidation to form the corresponding aldehyde or carboxylic acid.
Reduction: The ester group can be reduced to the corresponding alcohol using reducing agents such as lithium aluminum hydride (LiAlH4).
Substitution: The ester group can participate in nucleophilic substitution reactions, where the ester is converted to other functional groups such as amides or thioesters.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are commonly used reducing agents.
Substitution: Nucleophiles such as amines or thiols can be used in the presence of a base like triethylamine (TEA) to facilitate the substitution reaction.
Major Products:
Oxidation: Formation of aldehydes or carboxylic acids.
Reduction: Formation of alcohols.
Substitution: Formation of amides or thioesters.
Aplicaciones Científicas De Investigación
Chemistry: In polymer chemistry, [1-(Hydroxymethyl)cyclohexyl]methyl prop-2-enoate can be used as a monomer in the synthesis of acrylic polymers. These polymers can exhibit unique mechanical and thermal properties due to the presence of the cyclohexane ring.
Biology: The compound can be used as a building block in the synthesis of biologically active molecules. Its derivatives may exhibit antimicrobial or anti-inflammatory properties, making it a potential candidate for drug development.
Medicine: In medicinal chemistry, this compound derivatives can be explored for their pharmacological activities. The presence of the hydroxymethyl and ester groups can influence the compound’s bioavailability and metabolic stability.
Industry: The compound can be used in the production of specialty coatings and adhesives. Its ability to undergo polymerization makes it suitable for creating materials with specific properties such as flexibility, durability, and resistance to environmental factors.
Mecanismo De Acción
The mechanism of action of [1-(Hydroxymethyl)cyclohexyl]methyl prop-2-enoate depends on its specific application. In polymerization reactions, the compound undergoes free radical polymerization, where the double bond in the prop-2-enoate group reacts with initiators to form polymer chains. In biological systems, the hydroxymethyl group can participate in hydrogen bonding and other interactions with biological targets, influencing the compound’s activity and specificity.
Comparación Con Compuestos Similares
Methylcyclohexane: A saturated hydrocarbon with a similar cyclohexane ring structure but lacking the hydroxymethyl and ester groups.
Cyclohexylmethanol: Contains a cyclohexane ring with a hydroxymethyl group but lacks the ester functionality.
Cyclohexylmethyl acrylate: Similar to [1-(Hydroxymethyl)cyclohexyl]methyl prop-2-enoate but without the hydroxymethyl group.
Uniqueness: The presence of both the hydroxymethyl and ester groups in this compound provides unique reactivity and versatility in chemical reactions. This dual functionality allows for a broader range of applications in polymer synthesis, medicinal chemistry, and material science compared to its simpler analogs.
Propiedades
Número CAS |
168569-36-6 |
|---|---|
Fórmula molecular |
C11H18O3 |
Peso molecular |
198.26 g/mol |
Nombre IUPAC |
[1-(hydroxymethyl)cyclohexyl]methyl prop-2-enoate |
InChI |
InChI=1S/C11H18O3/c1-2-10(13)14-9-11(8-12)6-4-3-5-7-11/h2,12H,1,3-9H2 |
Clave InChI |
KKVKUNIBLLLFHA-UHFFFAOYSA-N |
SMILES canónico |
C=CC(=O)OCC1(CCCCC1)CO |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



![2-{[2-(Trimethoxysilyl)ethyl]sulfanyl}ethan-1-amine](/img/structure/B14255303.png)
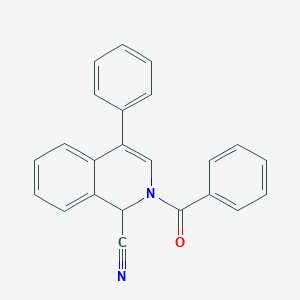
![6-Oxabicyclo[3.2.0]heptan-7-one](/img/structure/B14255310.png)
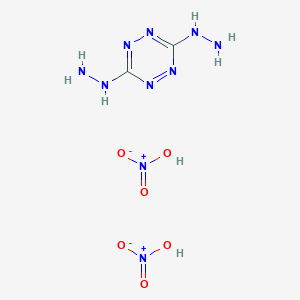

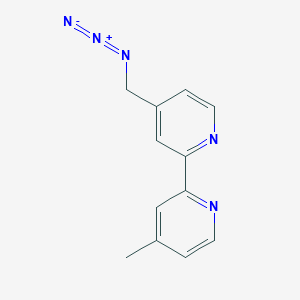
![8-Hexyl-3-hydroxy-8-methyl-8-azabicyclo[3.2.1]octan-8-ium iodide](/img/structure/B14255328.png)
![(1S,5R)-6,6-Diphenyl-3-oxabicyclo[3.1.0]hexan-2-one](/img/structure/B14255333.png)
![4-Methyl-N-(4-methylphenyl)-N-(4-{2-[(oxiran-2-yl)methoxy]ethyl}phenyl)aniline](/img/structure/B14255336.png)
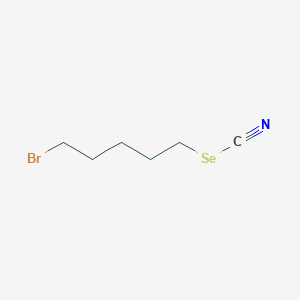
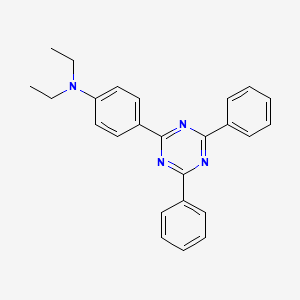

![1-{[(10-Bromodecyl)oxy]methyl}-4-methoxybenzene](/img/structure/B14255368.png)
